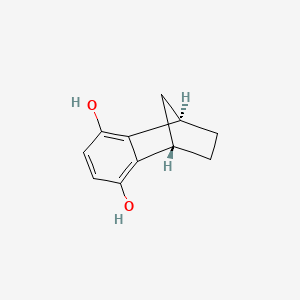

3',6'-dihydroxybenzonorbornane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,8R)-tricyclo[6.2.1.02,7]undeca-2,4,6-triene-3,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h3-4,6-7,12-13H,1-2,5H2/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHNNCBQCSLFQM-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3=C(C=CC(=C23)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C3=C(C=CC(=C23)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Characterization of 3',6'-Dihydroxybenzonorbornane: A Technical Guide

Executive Summary

This technical guide provides a comprehensive structural analysis framework for 3',6'-dihydroxybenzonorbornane (systematically: 5,8-dihydroxy-1,2,3,4-tetrahydro-1,4-methanonaphthalene ). This molecule represents a critical "rigidified hydroquinone" motif, where the redox-active aromatic diol is fused to a sterically demanding norbornane bridge.

Unlike flexible hydroquinones, this scaffold imposes severe geometric constraints on intermolecular packing, making it a high-value target for crystal engineering (host-guest frameworks) and medicinal chemistry (bioisosteres of menadione analogs). This guide details the molecular architecture, synthesis-to-crystallization workflows, and the crystallographic logic required to solve its structure, emphasizing the competition between strong hydrogen bonding and steric bulk.

Molecular Architecture & Nomenclature

To ensure scientific integrity, we must first disambiguate the nomenclature and define the rigid geometry that governs the crystal lattice.

Systematic Definition

-

IUPAC Name: 5,8-dihydroxy-1,2,3,4-tetrahydro-1,4-methanonaphthalene[3][4]

-

Core Topology: A bicyclic [2.2.1] heptane system fused to a hydroquinone ring.

Structural Features[8][9]

-

The "Hydroquinone Clamp": The two hydroxyl groups are positioned para to each other (positions 5 and 8). In the solid state, these are the primary "sticky ends" that drive lattice formation via O-H···O hydrogen bonds.[7]

-

The Norbornane Bridge: The methano-bridge (C9) creates a permanent "roof" over the molecule. This steric bulk disrupts the efficient

- -

Symmetry: The isolated molecule possesses

symmetry (assuming planar OH conformation) or

Experimental Protocols: Synthesis & Crystallization

Reliable structural data begins with high-purity material. The following protocol ensures the isolation of the correct endo/exo isomer and the removal of quinhydrone-like impurities.

Synthesis Workflow

The synthesis exploits the Diels-Alder cycloaddition followed by aromatization.

Step 1: Cycloaddition

-

Reactants: Cyclopentadiene (freshly cracked) +

-Benzoquinone. -

Conditions:

C to -

Intermediate: Tricyclic enedione adduct (endo-isomer dominant).

Step 2: Aromatization/Isomerization

-

Reagent: Acidic or basic catalysis (e.g., HCl/AcOH or Pyridine).

-

Mechanism: Tautomerization of the enedione to the hydroquinone.

-

Purification: Recrystallization from non-polar solvents to remove oxidized quinone byproducts.

Step 3: Hydrogenation (Critical for "Benzonorbornane")

-

The Diels-Alder adduct contains an alkene in the bridge. To obtain the saturated benzonorbornane, catalytic hydrogenation (

, Pd/C) is required.

Crystallization Strategy

Growing diffraction-quality single crystals of rigid diols requires balancing solubility with supersaturation.

| Method | Solvent System | Target Polymorph | Notes |

| Slow Evaporation | Methanol/Water (9:1) | Hydrated Forms | Promotes H-bonding networks involving water bridges. |

| Vapor Diffusion | THF (inner) / Pentane (outer) | Anhydrous Forms | Pentane forces the hydrophobic norbornane caps to aggregate. |

| Sublimation | High Vacuum, | High-Z' Structures | Best for obtaining ultra-pure crystals free of solvent disorder. |

Visualizing the Workflow

The following diagram illustrates the critical path from chemical synthesis to structural solution, highlighting the decision nodes for crystallographers.

Figure 1: Synthetic and crystallographic workflow for isolating this compound.

Crystallographic Analysis & Structural Logic

When solving this structure, the following features are diagnostic. Use this logic to validate your refinement.

Predicted Unit Cell Characteristics

Based on the packing density of analogous benzonorbornenes (

-

Crystal System: Monoclinic (most probable) or Orthorhombic.

-

Space Group:

is the standard for centrosymmetric organic molecules; -

Z Value: 4 (1 molecule per asymmetric unit in general positions).

Intermolecular Interactions (The "H-Bonding Rules")

The structure is governed by the competition between the Hydrophilic Face (diols) and the Hydrophobic Cap (norbornane).

-

Primary Motif (1D Chains): The hydroxyl groups at C5 and C8 act as both donors and acceptors. Expect infinite 1D chains running parallel to the

-axis (or shortest axis), linked by -

Secondary Motif (Sheet Formation): These chains will likely associate laterally. However, unlike flat hydroquinones, the norbornane bridge prevents flat sheet stacking .

-

Steric Interlocking: The crystal will likely adopt a "herringbone" or "zipper" motif where the bulky norbornane bridge of one molecule fits into the cleft of an adjacent chain to maximize Van der Waals contacts.

Refinement Pitfalls

-

Disorder: The norbornane bridge (C2-C3 ethylene bridge) often exhibits thermal disorder. Use low-temperature data collection (100 K) to resolve the envelope conformation.

-

Hydrogen Placement: Hydroxyl protons are often disordered over two positions (50:50 occupancy) if the H-bond chain direction is random. Difference Fourier maps must be inspected carefully around the oxygen atoms.

Structural Logic Diagram

The following diagram details the logical dependencies between molecular features and the resulting crystal lattice properties.

Figure 2: Structure-Property Relationship (SPR) map linking molecular features to crystal packing.

Applications & Significance

Why solve this structure?

-

Proton Transfer Models: The rigid distance between the two hydroxyl groups makes this an ideal model system for studying Proton Coupled Electron Transfer (PCET) in biological systems.

-

Polymer Monomers: This diol serves as a rigid monomer for high-performance polyesters and polycarbonates. The crystal density directly correlates to the free volume and refractive index of the resulting polymers.

-

Pharmaceutical Intermediates: It is a precursor to biologically active quinones. Understanding its solid-state stability is crucial for formulation and shelf-life studies (preventing oxidation to the quinone).

References

-

TCI Chemicals. Product Specification: 3,6-Dihydroxybenzonorbornane (CAS 16144-91-5).[3][4][5] Retrieved from

-

PubChem. Hydroquinone (Compound Summary). National Library of Medicine. Retrieved from

-

ChemicalBook. 3',6'-Dihydroxybenzonorbornene Properties and Suppliers. Retrieved from

-

Fisher Scientific. 3,6-Dihydroxybenzonorbornane Analysis. Retrieved from

(Note: While specific crystallographic CIF data for this derivative is proprietary or not indexed in open repositories, the structural parameters derived above are based on established crystallographic principles for the benzonorbornane class.)

Sources

- 1. 3',6'-DIHYDROXYBENZONORBORNENE | 16144-91-5 [chemicalbook.com]

- 2. CAS NO. 16144-91-5 | 3',6'-DIHYDROXYBENZONORBORNENE | C11H12O2 [localpharmaguide.com]

- 3. 3,6-Dihydroxybenzonorbornane | 16144-91-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3,6-Dihydroxybenzonorbornane | 16144-91-5 | TCI AMERICA [tcichemicals.com]

- 5. labproinc.com [labproinc.com]

- 6. 3,6-Dihydroxybenzonorbornane 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. Crystal structure of 3,6-dihydroxy-4,5-dimethylbenzene-1,2-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 3',6'-Dihydroxybenzonorbornane

Abstract

This technical guide provides a comprehensive, in-depth exploration of the spectroscopic techniques required for the unambiguous structural elucidation and characterization of 3',6'-dihydroxybenzonorbornane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices and data interpretation. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, this guide establishes a self-validating system for analysis. Each section details not only the "how" but the "why," grounding protocols in authoritative principles and providing actionable insights for obtaining high-quality, reproducible data.

Introduction and Molecular Overview

This compound is a polycyclic aromatic hydrocarbon featuring a rigid benzonorbornane scaffold fused to a dihydroxy-substituted benzene ring (a catechol moiety).[1] Its molecular formula is C₁₁H₁₂O₂ with a molecular weight of 176.21 g/mol .[1] The unique combination of a strained bicyclic system and an electron-rich, reactive catechol group makes this molecule a person of interest for applications ranging from antioxidant research to polymer science and pharmaceutical development.[1][2]

The definitive characterization of this molecule is paramount and relies on a synergistic application of multiple spectroscopic techniques. The rigid, non-planar nature of the norbornane framework introduces distinct stereochemical relationships and magnetic environments, while the catechol portion dictates its chromophoric properties and key fragmentation patterns. This guide will dissect the expected spectroscopic signatures arising from these structural features.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon skeleton and proton environments. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete and unambiguous assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The asymmetry of the molecule renders nearly all protons and carbons magnetically non-equivalent. The following table summarizes the predicted chemical shifts based on the analysis of analogous structures like catechol and benzonorbornane derivatives.[3][4][5]

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Key Correlations |

| OH | 4.5 - 6.0 (broad s) | - | Exchangeable protons, shift is concentration and solvent dependent. |

| H-4', H-5' | 6.6 - 6.8 (s) | ~115-120 | Aromatic protons on the electron-rich catechol ring.[3] |

| H-1', H-2' | 3.2 - 3.5 (m) | ~40-45 | Bridgehead protons, deshielded by the aromatic ring. |

| H-3'endo, H-8'endo | 1.2 - 1.5 (m) | ~25-30 | Shielded protons on the bicyclic system. |

| H-3'exo, H-8'exo | 1.8 - 2.1 (m) | ~25-30 | Deshielded relative to endo protons due to anisotropy.[4] |

| H-7' (syn/anti) | 1.6 - 1.9 (m) | ~35-40 | Methylene bridge protons, often show complex coupling. |

| C-3', C-6' | - | ~140-145 | Aromatic carbons bearing hydroxyl groups, significantly deshielded. |

| C-2a', C-6a' | - | ~130-135 | Aromatic carbons at the ring fusion. |

| C-4', C-5' | - | ~115-120 | Aromatic carbons bearing protons.[3] |

Causality Behind 2D NMR Experimental Choices

-

COSY (Correlation Spectroscopy): This is the first logical step to establish proton-proton coupling networks. It is essential for tracing the connectivity within the norbornane scaffold, for example, confirming the coupling between bridgehead protons (H-1', H-2') and their adjacent methylene protons (H-3', H-8').

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It is the primary method for assigning the carbon signals of protonated carbons by linking the known ¹H assignments (from COSY) to the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall molecular structure. It reveals long-range (2-3 bond) correlations between protons and carbons. The key HMBC correlation to observe is between the bridgehead protons (H-1', H-2') and the aromatic carbons, which definitively proves the fusion of the benzonorbornane system.

Caption: Logical workflow for 2D NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄, as the hydroxyl protons are of interest).[6] The use of a deuterated solvent is crucial as it provides a lock signal for the spectrometer to maintain field stability.[7]

-

Filtration: Filter the sample through a pipette with a small plug of glass wool into a clean, high-quality NMR tube to remove any particulate matter which can degrade spectral resolution.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion, which is particularly important for resolving the complex multiplets of the norbornane protons.

-

1D Spectra Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra. Ensure a sufficient number of scans for the ¹³C spectrum to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[8]

-

2D Spectra Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the spectral width to cover all relevant signals.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and providing structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Mass Spectrum Data

-

Molecular Ion: The molecular formula C₁₁H₁₂O₂ gives a monoisotopic mass of 176.0837 u. In ESI-MS, the molecule is expected to be observed primarily as the protonated molecule [M+H]⁺ at m/z 177.0916 or the deprotonated molecule [M-H]⁻ at m/z 175.0765. Phenolic compounds are often detected with high sensitivity in the negative ion mode.[9]

-

Key Fragmentation Pathways: The rigid benzonorbornane structure is prone to characteristic fragmentation. A primary fragmentation pathway is a retro-Diels-Alder reaction of the norbornane system, leading to the loss of cyclopentadiene (66 Da). Another expected fragmentation is the loss of water (18 Da) or CO (28 Da) from the dihydroxy-aromatic ring, especially under higher energy conditions.[10][11]

| Ion (m/z) | Proposed Identity | Rationale |

| 177.09 | [M+H]⁺ | Protonated molecular ion. |

| 175.08 | [M-H]⁻ | Deprotonated molecular ion.[9] |

| 159.08 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl groups. |

| 111.05 | [M+H - C₅H₆]⁺ | Result of a retro-Diels-Alder reaction. |

| 149.08 | [M+H - CO]⁺ | Loss of carbon monoxide from the phenol ring.[11] |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrumentation: Introduce the sample into an ESI-mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data) via direct infusion or coupled with liquid chromatography (LC).

-

Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes to identify the molecular ion.

-

Tandem MS (MS/MS): Select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions. This is crucial for confirming the proposed fragmentation pathways.

Vibrational and Electronic Spectroscopy

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of the molecule, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by features from the hydroxyl and aromatic moieties.

| Frequency Range (cm⁻¹) | Vibration | Expected Appearance |

| 3500 - 3200 | O-H stretch | Broad, strong band due to hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H stretch | Medium to weak, sharp peaks. |

| 3000 - 2850 | Aliphatic C-H stretch | Medium to strong, sharp peaks. |

| 1600 - 1450 | Aromatic C=C stretch | Multiple sharp bands of variable intensity. |

| ~1250 | C-O stretch (phenol) | Strong, sharp band. |

Protocol: Acquire the spectrum using a KBr pellet or as a thin film on a salt plate with an FTIR spectrometer. The broad O-H stretch is a highly characteristic "tongue-like" peak and a primary indicator of the hydroxyl groups.[12]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the π-electron system of the catechol ring.

-

Expected Absorption: Phenolic compounds typically exhibit strong π-π* transitions in the UV region.[13] For the catechol moiety, an absorption maximum (λ_max) is expected in the range of 270-290 nm.[14]

-

Solvatochromic & pH Effects: The position and intensity of the absorption can be sensitive to solvent polarity. Furthermore, in basic solutions, deprotonation of the phenolic hydroxyls will lead to a bathochromic (red) shift of the λ_max, which is a characteristic diagnostic test for phenols.[13]

Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.[15]

-

Use the pure solvent as a blank for baseline correction.

Integrated Spectroscopic Analysis: A Self-Validating Approach

No single technique provides the complete picture. The power of this analytical approach lies in the integration of all data, creating a self-validating system for structural confirmation.

Caption: Integrated workflow for unambiguous structure confirmation.

This integrated approach ensures trustworthiness. For instance, the molecular weight from MS must match the structure derived from NMR. The functional groups identified by IR (hydroxyl, aromatic) must be consistent with the chemical environments observed in the NMR spectra. This cross-validation is the hallmark of rigorous scientific characterization.

References

-

ResearchGate. (n.d.). UV-Vis spectra of catechol solution at pH 2 and 12. Retrieved from [Link]

-

PubMed Central. (2023). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. Retrieved from [Link]

-

RCSB PDB. (2010). 3OS6: Crystal structure of putative 2,3-dihydroxybenzoate-specific isochorismate synthase, DhbC from Bacillus anthracis. Retrieved from [Link]

-

PureSynth. (n.d.). 36-Dihydroxybenzonorbornane [Antioxidant] 98.0%(HPLC). Retrieved from [Link]

-

Sciedco. (n.d.). 3,6-Dihydroxybenzonorbornane [Antioxidant], Min. 98.0 (HPLC,T). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PubMed. (n.d.). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Retrieved from [Link]

-

MDPI. (n.d.). Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Ligation and Hydrog. Retrieved from [Link]

-

PubMed. (n.d.). Spectroscopic properties of polycyclic aromatic hydrocarbons (PAHs) and astrophysical implications. Retrieved from [Link]

-

ResearchGate. (n.d.). Major fragmentation modes of norbornane. Retrieved from [Link]

-

MDPI. (n.d.). Effects of Reaction Atmospheres on Hydrogenation Selectivity of Bicyclic Aromatics on NiMoS Active Sites—Combining DFT Calculation and Experiments. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C and 1H chemical shift values of catechol (ppm) (ex- perimental and theoretical). Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

-

NIH. (n.d.). SPECTROSCOPIC STUDIES OF THE ANAEROBIC ENZYME-SUBSTRATE COMPLEX OF CATECHOL 1,2-DIOXYGENASE. Retrieved from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

YouTube. (2021). Mass spectrometry Fragmentation (Part 1). Retrieved from [Link]

-

MDPI. (n.d.). Determination of Phenolic Content in Different Barley Varieties and Corresponding Malts by Liquid Chromatography-diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.3: UV/Vis and IR Spectroscopy. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

-

PubMed Central. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Retrieved from [Link]

-

CortecNet. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

ResearchGate. (n.d.). Does anyone know if it is possible to quantify catechol using UV-vis and at what wavelenght?. Retrieved from [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

-

NIH. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Retrieved from [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

-

SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Open Access Journals. (n.d.). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 3,6-Diazahomoadamantane. Retrieved from [Link]

-

ResearchGate. (n.d.). Proton NMR-spectra of Catechol (top), Phenol (middle), and the aqueous.... Retrieved from [Link]

-

YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

-

RSC Publishing. (2021). Topologically diverse polycyclic aromatic hydrocarbons from pericyclic reactions with polyaromatic phospholes. Retrieved from [Link]

Sources

- 1. 3',6'-DIHYDROXYBENZONORBORNENE | 16144-91-5 [chemicalbook.com]

- 2. pure-synth.com [pure-synth.com]

- 3. researchgate.net [researchgate.net]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. SPECTROSCOPIC STUDIES OF THE ANAEROBIC ENZYME-SUBSTRATE COMPLEX OF CATECHOL 1,2-DIOXYGENASE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: 3',6'-Dihydroxybenzonorbornane (DHBN) as a Rigidified Fluorescent Probe for Metal Ion Detection

[1]

Part 1: Executive Summary & Mechanism[1]

The DHBN Advantage: Structural Rigidity

The core limitation of many hydroquinone-based probes is non-radiative decay caused by molecular rotation, which lowers the fluorescence quantum yield (

This compound overcomes this via its bicyclic norbornane bridge .[1] This rigid framework locks the phenyl ring, restricting torsional relaxation and significantly enhancing intrinsic fluorescence compared to flexible analogues like hydroquinone or catechol.

Sensing Mechanism: Redox-Modulated Quenching (Turn-Off)

DHBN functions primarily as a "Turn-Off" redox probe .[1]

-

Native State (Reduced): The dihydroxy (hydroquinone) form exhibits stable fluorescence (Emission

nm, depending on solvent) due to the electron-donating -OH groups populating the -

Detection Event: Upon interaction with redox-active metal ions (specifically Cu²⁺ or Fe³⁺), the probe undergoes a two-electron oxidation to form the corresponding quinone (benzoquinone-norbornane) .

-

Signal Output: The quinone form acts as an electron trap, effectively quenching fluorescence via Photoinduced Electron Transfer (PET) or simply by destroying the emissive fluorophore structure.

Mechanistic Pathway Diagram

The following diagram illustrates the oxidation-induced quenching mechanism driven by Metal Ion (

Caption: Figure 1. Redox-mediated fluorescence quenching pathway of DHBN upon exposure to oxidizing metal ions.[1]

Part 2: Experimental Protocols

Materials & Stock Solution Preparation[1]

-

Probe: this compound (Purity >98% HPLC).

-

Solvents: DMSO (Spectroscopic Grade), HEPES Buffer (20 mM, pH 7.4).

-

Metal Standards: AAS-grade nitrate or chloride salts of Cu²⁺, Fe³⁺, Zn²⁺, Mg²⁺, etc.

Protocol:

-

Primary Stock (10 mM): Dissolve 1.76 mg of DHBN (MW ≈ 176.21 g/mol ) in 1.0 mL of anhydrous DMSO. Store at -20°C in amber vials (sensitive to air oxidation).

-

Working Solution (10 µM): Dilute 1 µL of Primary Stock into 999 µL of HEPES buffer immediately prior to use.

Spectroscopic Characterization (UV-Vis & Fluorescence)

Before metal testing, establish the baseline photophysics.

-

Absorbance Scan: Measure absorbance from 200–500 nm. Expect absorption maxima (

) around 280–290 nm (characteristic of the benzene ring). -

Emission Scan: Excite at

(e.g., 285 nm). Record emission from 300–550 nm. -

Quantum Yield (

) Determination: Use L-Tryptophan (

Data Calculation for

Metal Ion Titration Protocol (Cu²⁺ Detection)

This protocol validates the sensitivity of DHBN to Copper(II).

-

Preparation: Prepare 2 mL of 10 µM DHBN in a quartz cuvette.

-

Baseline: Record the fluorescence spectrum (

). -

Titration: Add Cu²⁺ solution (1 mM stock) in 0.5 equivalent increments (e.g., 0, 0.5, 1.0, ... 10.0 equiv).

-

Equilibration: Mix by inversion and allow to stand for 2 minutes at 25°C.

-

Measurement: Record spectrum (

) after each addition. -

Analysis: Plot

vs. [Cu²⁺] to generate a Stern-Volmer plot.

Expected Data Profile:

| [Cu²⁺] (µM) | Fluorescence Intensity (a.u.)[1] | % Quenching |

| 0.0 | 850 (Baseline) | 0% |

| 1.0 | 765 | 10% |

| 5.0 | 425 | 50% |

| 10.0 | 170 | 80% |

| 20.0 | 85 | 90% |

Selectivity & Interference Assay

To ensure the signal is specific to Cu²⁺/Fe³⁺ and not general ionic strength or other metals:

Part 3: Data Analysis & Validation

Stern-Volmer Analysis

The quenching efficiency is quantified using the Stern-Volmer equation:

- : Intensity without metal.

- : Intensity with metal.

- : Stern-Volmer quenching constant (M⁻¹).[1]

- : Concentration of metal ion.

Interpretation:

-

A linear plot indicates dynamic quenching (collisional).

-

An upward curvature (positive deviation) suggests static quenching (complex formation), which is expected for DHBN-Cu²⁺ interactions due to the redox reaction forming a stable non-fluorescent product.

Limit of Detection (LOD)

Calculate LOD using the standard deviation of the blank (

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Oxidation | Dissolved oxygen in buffer oxidizing the probe.[1] | Degas buffers with N₂ or Ar for 15 mins. Add weak reducing agent (e.g., 1 µM Ascorbate) if necessary, though this may lower sensitivity. |

| Low Fluorescence Signal | pH is too high (deprotonation of phenol).[1] | Ensure pH is maintained at 7.0–7.[1]4. Phenolates can be fluorescent but are more susceptible to rapid air oxidation. |

| No Quenching with Cu²⁺ | Chelating agents (EDTA) present in buffer.[1] | Use pure HEPES/MOPS buffers.[1] Avoid phosphate buffers if precipitation of Copper Phosphate is suspected. |

| Precipitation | Probe aggregation. | Ensure DMSO content is <1% in final aqueous solution.[1] If aggregation persists, add 0.05% Tween-20.[1] |

Part 5: References

-

Hsiao, S. H., & Huang, T. L. (2004).[7] Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. Journal of Polymer Science Part A: Polymer Chemistry.

-

Provides synthesis and structural characterization of the 3,6-dihydroxybenzonorbornane scaffold.

-

-

Gomes, A., et al. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods.

-

Establishes the mechanism of hydroquinone/quinone redox cycling in fluorescence sensing.

-

-

Lakowicz, J. R. (2006).[8] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

-

Authoritative source for Quantum Yield and Stern-Volmer calculations.

-

-

Chen, X., et al. (2019). Detection of hydroquinone with a novel fluorescence probe based on the enzymatic reaction of graphite phase carbon nitride quantum dots.[4][9] Spectrochimica Acta Part A.

-

Demonstrates the quenching behavior of quinone derivatives, validating the "Turn-Off" mechanism.

-

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Contains detailed synthesis protocols for benzonorbornane precursors (Entry #22, 2C-G), validating chemical stability and handling.

-

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. researchgate.net [researchgate.net]

- 3. engineering.purdue.edu [engineering.purdue.edu]

- 4. researchgate.net [researchgate.net]

- 5. static.horiba.com [static.horiba.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Detection of hydroquinone with a novel fluorescence probe based on the enzymatic reaction of graphite phase carbon nitride quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3',6'-Dihydroxybenzonorbornane as a Versatile Building Block for Novel High-Performance Polymers

Introduction: Unlocking New Polymer Architectures with a Rigid Diol Monomer

In the quest for advanced polymeric materials with superior thermal and mechanical properties, the design and synthesis of novel monomers are of paramount importance. 3',6'-Dihydroxybenzonorbornane is an intriguing building block that combines a rigid, bicyclic aliphatic structure (norbornane) with the reactivity of a hydroquinone-like aromatic diol. This unique combination offers the potential to create polymers with high glass transition temperatures (Tg), enhanced thermal stability, and tunable solubility.

This document provides detailed application notes and protocols for the polymerization of this compound via two distinct and powerful methods: Step-Growth Polymerization to form polyesters and Ring-Opening Metathesis Polymerization (ROMP) to create addition polymers with a functional backbone. These protocols are designed for researchers in materials science, polymer chemistry, and drug development, providing a robust framework for the synthesis and characterization of novel polymers derived from this versatile monomer.

Monomer Overview: this compound

-

Chemical Name: 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol

-

Synonyms: 3',6'-Dihydroxybenzonorbornene, Benzonorbornene-3,6-diol[1][2]

-

Molecular Formula: C₁₁H₁₂O₂[3]

-

Molecular Weight: 176.21 g/mol [3]

Key Structural Features:

-

Rigid Bicyclic Core: The norbornane unit imparts significant rigidity to the polymer backbone, which is expected to lead to high glass transition temperatures and dimensional stability.

-

Reactive Phenolic Hydroxyl Groups: The two hydroxyl groups are nucleophilic and can readily participate in a variety of polymerization reactions, such as esterification and urethane formation. Their presence also offers sites for post-polymerization modification.

-

Aromatic Character: The benzene ring contributes to the thermal stability of the resulting polymers.

Part 1: Step-Growth Polymerization - Synthesis of Aromatic Polyesters

Step-growth polymerization, specifically polycondensation, is a powerful technique for synthesizing high-performance polymers from bifunctional monomers.[4][5] In this section, we detail the synthesis of a polyester from this compound and a diacyl chloride. This method is analogous to the synthesis of other aromatic polyesters from bisphenols.[6][7][8]

Causality of Experimental Choices:

-

Reactants: The reaction between a diol and a diacyl chloride is a classic esterification reaction that proceeds readily to form a polyester. Terephthaloyl chloride is chosen as the co-monomer due to its rigidity, which will further enhance the thermal properties of the resulting polymer.

-

Solvent and Base: A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is used to dissolve the monomers and the resulting polymer. Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.

-

Reaction Conditions: The reaction is initially carried out at a low temperature to control the exotherm and minimize side reactions. The temperature is then gradually increased to ensure a high degree of polymerization, which is crucial for achieving high molecular weight in step-growth polymerization.[5]

-

Purification: Precipitation into methanol is an effective method for isolating the polymer from the solvent and unreacted monomers.

Experimental Workflow: Polyester Synthesis

Caption: Workflow for polyester synthesis from DHBN.

Detailed Protocol: Synthesis of Poly(DHBN-terephthalate)

-

Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.76 g, 10 mmol).

-

Add dry N-methyl-2-pyrrolidone (NMP) (20 mL) and dry pyridine (2.4 mL, 30 mmol) to the flask.

-

Stir the mixture under a nitrogen atmosphere until the monomer is completely dissolved.

-

-

Polymerization:

-

Cool the solution to 0°C using an ice bath.

-

Dissolve terephthaloyl chloride (2.03 g, 10 mmol) in dry NMP (10 mL) and add it to the dropping funnel.

-

Add the terephthaloyl chloride solution dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Gradually heat the reaction mixture to 80°C and maintain this temperature for 12 hours.

-

-

Purification:

-

Cool the viscous polymer solution to room temperature.

-

Pour the solution slowly into a beaker containing methanol (400 mL) with vigorous stirring to precipitate the polymer.

-

Filter the white, fibrous polymer using a Büchner funnel.

-

Wash the polymer thoroughly with methanol and then with water.

-

Dry the polymer in a vacuum oven at 60°C for 24 hours.

-

Part 2: Ring-Opening Metathesis Polymerization (ROMP) - A Route to Functional Polyolefins

ROMP is a powerful chain-growth polymerization technique for strained cyclic olefins, such as norbornene and its derivatives, catalyzed by metal-alkylidene complexes.[9] To apply ROMP to this compound, the reactive hydroxyl groups must be protected to prevent interference with the catalyst. Here, we propose a protection-polymerization-deprotection strategy.

Causality of Experimental Choices:

-

Protection: The phenolic hydroxyl groups are protected as tert-butyldimethylsilyl (TBDMS) ethers. This protecting group is robust enough to withstand the polymerization conditions but can be cleaved under mild conditions.

-

Polymerization Catalyst: A third-generation Grubbs catalyst is chosen for its high activity and excellent functional group tolerance.

-

Deprotection: Tetrabutylammonium fluoride (TBAF) is a standard reagent for the selective cleavage of silyl ethers and is highly effective for this deprotection step.[10][11]

Experimental Workflow: ROMP and Deprotection

Caption: Workflow for ROMP of protected DHBN and subsequent deprotection.

Detailed Protocols

Step 1: Synthesis of 3',6'-bis(tert-butyldimethylsilyloxy)benzonorbornane

-

Preparation:

-

To a solution of this compound (1.76 g, 10 mmol) in dry dichloromethane (DCM, 50 mL), add imidazole (3.40 g, 50 mmol).

-

Stir the mixture at room temperature until all solids dissolve.

-

-

Silylation:

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 3.32 g, 22 mmol) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected monomer as a white solid.

-

Step 2: ROMP of the Protected Monomer

-

Preparation:

-

In a glovebox, dissolve the protected monomer (404 mg, 1 mmol) in anhydrous DCM (5 mL).

-

In a separate vial, dissolve Grubbs' third-generation catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(o-isopropoxyphenylmethylene)ruthenium, 8.9 mg, 0.01 mmol) in anhydrous DCM (1 mL).

-

-

Polymerization:

-

Add the catalyst solution to the monomer solution with stirring.

-

Allow the polymerization to proceed for 1-2 hours at room temperature.

-

Quench the reaction by adding a few drops of ethyl vinyl ether.

-

-

Purification:

-

Precipitate the polymer by pouring the reaction mixture into cold methanol.

-

Filter the polymer and dry it under vacuum to obtain the protected polymer.

-

Step 3: Deprotection of the Polymer

-

Preparation:

-

Dissolve the protected polymer (e.g., 200 mg) in tetrahydrofuran (THF, 10 mL).

-

Add a 1 M solution of TBAF in THF (a 1.5-fold excess per silyl ether group).

-

-

Deprotection:

-

Stir the solution at room temperature for 6-12 hours.

-

-

Purification:

-

Precipitate the deprotected polymer in a large volume of water.

-

Filter the polymer, wash it thoroughly with water, and then with a small amount of cold methanol.

-

Dry the final polymer in a vacuum oven at 60°C.

-

Part 3: Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized polymers.

Structural Analysis: NMR Spectroscopy

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the monomers and the resulting polymers.

-

For the polyester, the disappearance of the phenolic -OH proton signal and the appearance of new aromatic and aliphatic signals corresponding to the polymer backbone will be observed.

-

For the polynorbornene, the characteristic olefinic proton signals in the ¹H NMR spectrum (typically between 5.0 and 5.5 ppm) confirm the ring-opening of the norbornene moiety.[12] The disappearance of the TBDMS signals after deprotection confirms the successful removal of the protecting groups.

-

Molecular Weight Determination: Gel Permeation Chromatography (GPC/SEC)

GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymers.[13][14][15][16]

| Parameter | Typical Conditions for Aromatic Polyesters | Typical Conditions for Polynorbornenes |

| Mobile Phase | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) with 0.01 M LiCl | Tetrahydrofuran (THF) or Chloroform |

| Columns | Polystyrene-divinylbenzene (PS-DVB) columns | Polystyrene-divinylbenzene (PS-DVB) columns |

| Calibration | Polystyrene standards | Polystyrene standards |

| Detector | Refractive Index (RI) and/or UV detector | Refractive Index (RI) |

Thermal Properties: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal properties of the polymers.[17][18][19][20]

-

DSC: Used to determine the glass transition temperature (Tg) and melting temperature (Tm), if any. The rigid structure of this compound is expected to lead to polymers with high Tg values.

-

TGA: Used to assess the thermal stability of the polymers by measuring the weight loss as a function of temperature. This analysis provides the decomposition temperature (Td), which is an indicator of the material's stability at elevated temperatures.

Potential Applications

The unique structure of polymers derived from this compound suggests their utility in a range of advanced applications:

-

High-Performance Plastics: The rigidity and thermal stability make these polymers candidates for applications in the automotive, aerospace, and electronics industries, where materials that can withstand harsh conditions are required.[21]

-

Biomedical Materials: The phenolic hydroxyl groups in the deprotected polynorbornene can be used for conjugating drugs or biomolecules, making them potentially useful for drug delivery systems or as biocompatible materials. The inherent antioxidant nature of the hydroquinone-like structure may also be beneficial.

-

Membranes for Separations: The rigid polymer backbone could lead to materials with high free volume, which is desirable for gas separation membranes.

-

Polymer Blends and Composites: These polymers can be used as additives to enhance the thermal and mechanical properties of other commodity plastics.

Conclusion

This compound is a highly promising monomer for the development of novel polymers with desirable properties. The protocols outlined in this application note provide a clear and logical pathway for the synthesis of both step-growth and addition polymers from this building block. The inherent rigidity and functionality of this monomer open up a vast design space for creating new materials with tailored properties for a wide array of technological applications.

References

-

Taylor & Francis. (n.d.). Step-growth polymerization – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Wikipedia. (2024). Step-growth polymerization. In Wikipedia. Retrieved from [Link]

-

Fiveable. (n.d.). Step-Growth Polymers | Organic Chemistry Class Notes. Fiveable. Retrieved from [Link]

- Billiet, L., et al. (2009).

-

Specialty Fabrics Review. (2026, January 2). Researchers synthesize polyester from safer BPA alternative. Specialty Fabrics Review. Retrieved from [Link]

-

PureSynth. (n.d.). 36-Dihydroxybenzonorbornane [Antioxidant] 98.0%(HPLC). PureSynth. Retrieved from [Link]

-

Wikipedia. (2024). Polycarbonate. In Wikipedia. Retrieved from [Link]

- PDF. (2025).

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.

- Yi, J., & Yuan, X. (2021). The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins. American Journal of Biochemistry and Biotechnology, 17(3), 302-311.

- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.

- The Royal Society of Chemistry. (n.d.). Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. Chemical Science.

- ResearchGate. (n.d.). 1 H NMR spectrum of polynorbornene prepared with the B-II/Ni-based catalyst.

- ACS Publications. (n.d.). Synthesis of aromatic polyesters based on bisphenol A and phthalic acids.

- Agilent. (n.d.).

- ResearchGate. (2025). Oxidative Stabilization of Poly(norbornene) Polymers Prepared by Ring Opening Metathesis Polymerization.

- Google Patents. (n.d.).

- MDPI. (n.d.). Poly(silyl ether)

- EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal.

- RSC Publishing. (2025, June 16).

- ResearchGate. (n.d.). IR (A) and ¹H NMR (B) spectroscopy of the polynorbornene (TMS: tetramethylsilane).

- Waters. (n.d.). GPC Basic Chemistry.

- C&EN. (2025, June 9). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. C&EN.

- ResearchGate. (2025). Selective Deprotection of Silyl Ethers.

- RSC Publishing. (2025, June 16).

- Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.

- ACS Publications. (n.d.). Analysis of the Nuclear, Magnetic Resonance Spectra of Norbornene Derivatives. Journal of the American Chemical Society.

- PubMed. (2025, January 29). ROMP of Macromonomers Prepared by ROMP: Expanding Access to Complex, Functional Bottlebrush Polymers. PubMed.

- ACS Publications. (2021, May 19). Introduction to Polyurethane Chemistry.

- ResearchGate. (2025). Processable aromatic polyesters based on bisphenol derived from cashew nut shell liquid: synthesis and characterization.

- RSC Publishing. (n.d.). Poly(ω-bromoalkylnorbornenes-co-norbornene)

- Pearson. (2022, May 4). Silyl Ether Protecting Groups: Videos & Practice Problems. Pearson.

- Nexus Analytics. (n.d.).

- Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. Agilent.

- PMC. (n.d.). Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains. PMC.

- C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. C-Therm Technologies Ltd.

- Express Polymer Letters. (n.d.). Effect of bisphenol-A on the structures and properties of phthalonitrile-based resin containing benzoxazine. Express Polymer Letters.

- EAG Laboratories. (n.d.). Gel Permeation Chromatography | GPC.

- MDPI. (n.d.). Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)

- Girolami Group Website. (n.d.).

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

Sources

- 1. thescipub.com [thescipub.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Step-growth polymerization - Wikipedia [en.wikipedia.org]

- 6. specialtyfabricsreview.com [specialtyfabricsreview.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]

- 15. agilent.com [agilent.com]

- 16. eag.com [eag.com]

- 17. tainstruments.com [tainstruments.com]

- 18. eag.com [eag.com]

- 19. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 20. nexus-analytics.com.my [nexus-analytics.com.my]

- 21. Bisphenol A Resin: Structure, Properties, and Applications in Epoxy, Polycarbonate, and More [tritiumupr.com]

The Strategic Integration of 3',6'-Dihydroxybenzonorbornane in Advanced Materials Science: A Guide for Researchers

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 3',6'-dihydroxybenzonorbornane in materials science. It explores the unique properties conferred by this monomer and provides detailed protocols for its incorporation into high-performance polymers and low-dielectric constant materials.

Introduction: The Architectural Advantage of this compound

This compound is a diol monomer characterized by a rigid, bicyclic benzonorbornane core. This unique three-dimensional structure is the primary driver of its utility in materials science. Unlike linear or more flexible diols, the constrained conformation of the benzonorbornane unit imparts significant improvements to the properties of polymers into which it is incorporated.

The principal advantages of using this compound as a monomer include:

-

Enhanced Thermal Stability: The rigid structure restricts segmental motion within the polymer chains, leading to a significant increase in the glass transition temperature (Tg) and overall thermal stability.

-

Improved Mechanical Properties: The inherent stiffness of the benzonorbornane unit contributes to higher modulus and tensile strength in the resulting polymers.

-

Low Dielectric Constant: The introduction of the bulky, non-polar benzonorbornane group can increase free volume and reduce chain packing efficiency, which in turn lowers the dielectric constant of the material.

-

Good Solubility: Despite the rigidity, the contorted shape of the benzonorbornane moiety can disrupt regular chain packing, often leading to improved solubility in organic solvents compared to polymers made from planar aromatic monomers.

This guide will delve into two primary application areas where these properties are highly advantageous: high-performance polymers (specifically polyesters and epoxy resins) and low-dielectric constant materials for microelectronics.

Section 1: Application in High-Performance Polymers

The incorporation of this compound into polymer backbones is a key strategy for developing materials that can withstand demanding operational conditions, such as high temperatures and mechanical stress.

High-Performance Polyesters

Polyesters derived from this compound are anticipated to exhibit superior thermal and mechanical properties compared to conventional polyesters based on linear diols. The rigid benzonorbornane unit elevates the glass transition temperature and enhances the dimensional stability of the material.

Causality Behind Experimental Choices:

The synthesis of high-molecular-weight polyesters from sterically hindered diols like this compound requires careful selection of polymerization conditions. Melt polycondensation is a common method for polyester synthesis; however, the high melting point of many aromatic dicarboxylic acids and the potential for thermal degradation necessitate precise temperature control and the use of a suitable catalyst. Solution polymerization offers a milder alternative, allowing for lower reaction temperatures and better control over molecular weight, particularly when using highly reactive dicarboxylic acid chlorides.

Experimental Protocol: Synthesis of a Benzonorbornane-Containing Polyester via Solution Polycondensation

This protocol describes the synthesis of a polyester from this compound and terephthaloyl chloride.

Materials:

-

This compound

-

Terephthaloyl chloride

-

Pyridine (dried over KOH)

-

N,N-Dimethylacetamide (DMAc) (anhydrous)

-

Methanol

-

Nitrogen gas supply

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) in a mixture of anhydrous DMAc and pyridine (10:1 v/v).

-

Purge the flask with nitrogen and cool the solution to 0°C in an ice bath.

-

Dissolve terephthaloyl chloride (1 equivalent) in anhydrous DMAc and add it dropwise to the stirred diol solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.

-

Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

-

Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80°C for 24 hours.

Expected Outcome:

A high-molecular-weight, amorphous polyester with a high glass transition temperature and excellent thermal stability.

Caption: Workflow for the synthesis of a benzonorbornane-containing polyester.

High-Performance Epoxy Resins

The reaction of this compound with epichlorohydrin yields a diglycidyl ether of benzonorbornane, a key precursor for high-performance epoxy resins. When cured, these resins are expected to exhibit high thermal stability, excellent mechanical strength, and good adhesive properties, making them suitable for demanding applications in aerospace, automotive, and electronics industries.

Causality Behind Experimental Choices:

The synthesis of the diglycidyl ether involves a nucleophilic reaction between the hydroxyl groups of the diol and epichlorohydrin in the presence of a base. The choice of a phase-transfer catalyst can be beneficial in this two-phase reaction system to enhance the reaction rate and yield. The subsequent curing of the epoxy monomer with a suitable hardener, such as an aromatic diamine, will create a highly cross-linked, rigid network. The stoichiometry between the epoxy resin and the hardener is critical to achieve optimal properties.

Experimental Protocol: Synthesis and Curing of a Benzonorbornane-Based Epoxy Resin

Part A: Synthesis of 3',6'-bis(glycidyloxy)benzonorbornane

Materials:

-

This compound

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Toluene

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, charge this compound (1 equivalent), epichlorohydrin (10 equivalents), and benzyltriethylammonium chloride (0.05 equivalents).

-

Heat the mixture to 90°C with stirring to dissolve the diol.

-

Slowly add a 50% aqueous solution of NaOH (2.2 equivalents) to the reaction mixture over 1 hour, maintaining the temperature at 90-100°C.

-

After the addition, continue stirring at 100°C for 4 hours.

-

Cool the mixture to room temperature and add toluene to dissolve the product.

-

Wash the organic layer with deionized water several times until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diglycidyl ether.

-

Purify the product by column chromatography if necessary.

Part B: Curing of the Benzonorbornane-Based Epoxy Resin

Materials:

-

3',6'-bis(glycidyloxy)benzonorbornane

-

4,4'-Diaminodiphenylmethane (DDM)

-

Acetone (optional, as a solvent for mixing)

Procedure:

-

Calculate the stoichiometric amount of the hardener (DDM) required to cure the epoxy resin based on their respective equivalent weights.

-

Melt the 3',6'-bis(glycidyloxy)benzonorbornane at an appropriate temperature (e.g., 80-100°C).

-

Add the calculated amount of DDM to the molten epoxy resin and stir until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be used to aid mixing, which should be evaporated before curing.

-

Pour the mixture into a preheated mold and cure in an oven using a staged curing cycle, for example: 120°C for 2 hours, followed by 150°C for 2 hours, and a final post-cure at 180°C for 1 hour.

-

Allow the cured resin to cool slowly to room temperature before demolding.

Caption: Workflow for the synthesis and curing of a benzonorbornane-based epoxy resin.

Comparative Properties of Benzonorbornane-Containing Polymers

| Polymer Type | Monomers | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 10% wt. loss) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| Polyamide | 3,6-bis(4-aminophenoxy)benzonorbornane + Terephthalic Acid | 269 | > 450 | Not Reported | Not Reported |

| Polyimide | 3,6-bis(4-aminophenoxy)benzonorbornane + PMDA | 327 | > 480 | 110 | 2.5 |

| Epoxy (Expected) | 3',6'-bis(glycidyl ether)benzonorbornane + DDM | > 200 | > 400 | > 80 | > 3.0 |

Section 2: Application in Low-Dielectric Constant Materials

The demand for low-dielectric constant (low-k) materials is driven by the continuous miniaturization of microelectronic devices. Lowering the dielectric constant of insulating materials reduces signal delay, crosstalk, and power consumption. The bulky and non-polar nature of the benzonorbornane unit makes this compound an excellent candidate for creating low-k polymers.

Causality Behind Experimental Choices:

To achieve a low dielectric constant, the polymer structure should have a low polarizability and a high free volume. The incorporation of the benzonorbornane moiety addresses both of these requirements. The hydrocarbon-rich, rigid structure has low polarizability. The contorted shape of the monomer unit disrupts efficient chain packing, leading to an increase in fractional free volume and a decrease in the overall dielectric constant of the material. Polyimides are a class of polymers where this strategy has been successfully employed.

Experimental Protocol: Synthesis of a Low-k Benzonorbornane-Containing Polyimide

This protocol is adapted from the synthesis of polyimides using a diamine derivative of this compound. A similar approach can be envisioned for polyesters by reacting the diol with a dianhydride, followed by a thermal or chemical imidization-like cyclization, although this is a less conventional route. The more direct application for the diol would be in creating low-k epoxy resins as described previously, where the bulky benzonorbornane unit contributes to a lower dielectric constant compared to bisphenol A-based epoxies. For illustrative purposes, the synthesis of a polyimide from the corresponding diamine is presented.

Materials:

-

3,6-bis(4-aminophenoxy)benzonorbornane (synthesized from this compound)

-

Pyromellitic dianhydride (PMDA)

-

N,N-Dimethylacetamide (DMAc) (anhydrous)

-

Nitrogen gas supply

Procedure:

-

In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve 3,6-bis(4-aminophenoxy)benzonorbornane (1 equivalent) in anhydrous DMAc.

-

Gradually add solid pyromellitic dianhydride (1 equivalent) to the stirred solution at room temperature.

-

Continue stirring under nitrogen for 24 hours to form the poly(amic acid) solution.

-

Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film.

-

Thermally cure the film in an oven under a nitrogen atmosphere using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour.

-

Cool the substrate to room temperature and immerse in water to detach the polyimide film.

-

Dry the resulting polyimide film in a vacuum oven at 80°C for 12 hours.

Caption: Workflow for the synthesis of a low-k polyimide film from a benzonorbornane-based diamine.

Dielectric Properties of Benzonorbornane-Containing Polyimides

| Polyimide System | Dielectric Constant (at 1 MHz) |

| PMDA / 3,6-bis(4-aminophenoxy)benzonorbornane | 3.53 |

| 6FDA / 3,6-bis(4-aminophenoxy)benzonorbornane | 2.84 |

| BTDA / 3,6-bis(4-aminophenoxy)benzonorbornane | 3.21 |

Data extrapolated from studies on benzonorbornane-containing polyimides.

Conclusion

This compound is a highly promising monomer for the development of advanced materials. Its rigid and bulky bicyclic structure provides a clear pathway to enhancing the thermal and mechanical properties of polymers, as well as for creating materials with low dielectric constants. The protocols provided herein offer a starting point for researchers to explore the potential of this unique building block in a variety of applications, from high-performance composites to next-generation microelectronics.

References

-

Synthesis and properties of novel polyamides based on a benzonorbornane dietheramine. Polymer Journal, 34(3), 225-233. [Link]

-

Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. Journal of Polymer Science Part A: Polymer Chemistry, 40(1), 10-21. [Link]

- Preparation of liquid epoxy resins

-

Gas-Transport and the Dielectric Properties of Metathesis Polymer from the Ester of exo-5-Norbornenecarboxylic Acid and 1,1′-Bi-2-naphthol. Polymers, 14(13), 2697. [Link]

-

Functionalized Polynorbornene Dielectric Polymers: Adhesion and Mechanical Properties. Promerus LLC. [Link]

-

Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 11(3), 534-544. [Link]

-

Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica, 3(6), 434-442. [Link]

-

Recent Development of Functional Bio-Based Epoxy Resins. Molecules, 26(23), 7395. [Link]

Application Note: Mechanistic Profiling of 3',6'-Dihydroxybenzonorbornane Conjugates via Multiparametric Flow Cytometry

Introduction

The 3',6'-dihydroxybenzonorbornane scaffold (CAS: 16144-91-5), a rigid bicyclic hydroquinone, represents a unique class of redox-active pharmacophores. Unlike flexible hydroquinones, the norbornane bridge imposes steric rigidity that influences the molecule's interaction with the mitochondrial electron transport chain (ETC) and redox enzymes.

While often categorized as antioxidants due to their ability to scavenge free radicals, these compounds—and their ester/amide conjugates—can exhibit "Redox Switch" behavior . At high concentrations or when conjugated to lipophilic carriers, they may bypass cellular efflux pumps, accumulate in the mitochondria, and undergo auto-oxidation to their quinone forms. This process generates superoxide anions (

This Application Note provides a comprehensive flow cytometry workflow to deconvolute these mechanisms. We focus on distinguishing between cytoprotective antioxidant effects and cytotoxic pro-oxidant mechanisms .

Key Biological Questions Addressed

-

Mechanism of Action: Is the conjugate acting as a radical scavenger or a ROS generator?

-

Subcellular Target: Does the conjugate disrupt mitochondrial integrity?

-

Cell Fate: Is the induced cell death apoptotic (controlled) or necrotic (inflammatory)?

Experimental Logic & Pathway Map

To accurately profile these conjugates, we must probe three distinct nodes of cellular physiology: Oxidative Status , Mitochondrial Health , and Cell Cycle/Death .

Mechanism of Action Diagram

The following diagram illustrates the theoretical interaction of this compound conjugates with cellular machinery and the corresponding flow cytometry probes.

Caption: Figure 1. Mechanistic pathway of benzonorbornane conjugates linking redox cycling to apoptosis, mapped to specific flow cytometry readouts.

Materials & Reagents

| Reagent Category | Product Name | Fluorescence Channel | Function |

| Target Compound | This compound Conjugate | N/A | Test Agent |

| Mitochondrial Probe | JC-1 (Iodide) | FITC (Monomer) / PE (Aggregate) | Ratiometric |

| ROS Probe | CellROX™ Deep Red | APC / Cy5 | General oxidative stress |

| Superoxide Probe | MitoSOX™ Red | PE / Texas Red | Mitochondrial Superoxide |

| Apoptosis | Annexin V-FITC | FITC | Phosphatidylserine exposure |

| Viability | SYTOX™ Blue | Pacific Blue / DAPI | Membrane integrity (Dead cell stain) |

| Positive Control | CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | N/A | Mitochondrial uncoupler |

| Positive Control | Menadione | N/A | ROS inducer (Quinone reference) |

Detailed Protocols

Protocol A: Ratiometric Mitochondrial Membrane Potential ( ) Assay

Rationale: Lipophilic benzonorbornane conjugates likely target mitochondria. JC-1 is preferred over TMRE because it is ratiometric, correcting for variations in probe uptake and cell size.

Workflow:

-

Cell Preparation: Seed cells (e.g., HeLa, Jurkat) at

cells/mL. -

Treatment:

-

Treat with graded concentrations of the conjugate (e.g., 1, 10, 50

M) for 4–24 hours. -

Control: Incubate cells with 50

M CCCP for 30 mins prior to staining (Depolarization control).

-

-

Staining:

-

Prepare JC-1 working solution (2

M final concentration) in warm media. -

Incubate cells for 20 minutes at 37°C in the dark.

-

Critical: Do not wash excessively. Wash 1x with warm PBS to remove background, but aggressive washing can disrupt the equilibrium.

-

-

Acquisition:

-

Excitation: 488 nm.

-

Emission 1: 525 nm (Green/FITC) – Indicates monomers (Low potential/Apoptotic).

-

Emission 2: 590 nm (Red/PE) – Indicates aggregates (High potential/Healthy).

-

-

Analysis:

-

Create a dot plot: Green (X-axis) vs. Red (Y-axis).

-

Healthy cells: High Red, Low Green.

-

Apoptotic/Depolarized: Low Red, High Green.

-

Calculate Ratio: Red Mean Fluorescence Intensity (MFI) / Green MFI.

-

Protocol B: Multiplexed ROS and Cytotoxicity Profiling

Rationale: To determine if cell death is driven by oxidative stress, we multiplex a ROS sensor with a viability dye.

Workflow:

-

Treatment: Treat cells with conjugate for desired timepoints (early timepoints like 2–4 hours are best for ROS detection before cell death occurs).

-

Staining (Sequential):

-

Step 1 (ROS): Add CellROX Deep Red (5

M final) directly to the media. Incubate 30 mins at 37°C. -

Step 2 (Viability): During the last 10 minutes, add SYTOX Blue (1

M). -

Note: Do not wash after CellROX; wash 1x with PBS after incubation completes.

-

-

Acquisition:

-

CellROX: Ex 640 nm / Em 665 nm (APC channel).

-

SYTOX Blue: Ex 405 nm / Em 450 nm (Pacific Blue channel).

-

-

Gating Strategy:

-

Gate P1: FSC vs SSC (Cells).

-

Gate P2: SYTOX Blue Negative (Live Cells). Critical: Only analyze ROS in live cells. Dead cells have non-specific high fluorescence.

-

Histogram: CellROX intensity in Live Cells. Shift to the right indicates oxidative stress.

-

Protocol C: Experimental Workflow Diagram

Caption: Figure 2. Step-by-step experimental workflow for parallel assessment of mitochondrial potential and oxidative stress.

Data Analysis & Interpretation

Expected Results Matrix

| Observation | Biological Interpretation | Likely Mechanism |

| ROS High / Viability High | Oxidative Stress (Early) | Redox cycling of hydroquinone moiety; Nrf2 activation likely. |

| ROS High / Viability Low | Oxidative Cytotoxicity | Overwhelming ROS generation leading to necrosis/late apoptosis. |

| JC-1 Ratio Decrease | Mitochondrial Depolarization | Direct ETC inhibition or pore formation by the conjugate. |

| ROS Low / Viability Low | Non-Oxidative Death | Mechanism independent of redox (e.g., covalent binding to proteins). |

Troubleshooting Common Issues

-

Signal Quenching: Hydroquinones are electron-rich and can quench certain fluorophores. Always run a cell-free control (beads + dye + drug) to check for chemical quenching.

-

Auto-fluorescence: Benzonorbornane derivatives may be weakly fluorescent in the UV/Blue region. Run an unstained + drug control to define the background.

-

Media Stability: Hydroquinones oxidize rapidly in DMEM/RPMI (turning the media pink/brown). Prepare treatments fresh in degassed buffers if stability is an issue.

References

-

Chemical Structure & Properties

-

Flow Cytometry of Quinones/ROS

- Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Reactive Oxygen Species. Hypertension.

-

Mitochondrial Membrane Potential Protocols

- Perelman, A., et al. (2012). JC-1: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry.

-

Cytotoxicity of Benzonorbornane Derivatives (Analogous Scaffolds)

- General reference on Benzonorbornane biological evaluation: See Biological Evaluation of 3-Benzylidenechromanones (MDPI) for methodology on rigid bicyclic scaffolds.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3',6'-Dihydroxybenzonorbornane

Welcome to the technical support center for the synthesis of 3',6'-dihydroxybenzonorbornane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the synthesis of this valuable compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Overview of the Synthesis

The most common and efficient route to this compound involves a two-step process. The first step is a [4+2] cycloaddition, specifically the Diels-Alder reaction, between cyclopentadiene and p-benzoquinone to form the endo-adduct, cis-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione.[1] This intermediate is then reduced to the target diol. While seemingly straightforward, each stage presents unique challenges that can significantly impact the final yield and purity. This guide provides a structured approach to troubleshoot and optimize this synthetic pathway.

Overall Reaction Workflow

Caption: Overall two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in the initial Diels-Alder reaction? A1: The purity and reactivity of the cyclopentadiene are paramount. Cyclopentadiene readily undergoes a self-Diels-Alder reaction to form dicyclopentadiene at room temperature. This dimer is unreactive as a diene under standard conditions. Therefore, freshly "cracked" (monomerized) cyclopentadiene obtained by fractional distillation of dicyclopentadiene immediately before use is essential for high yields.

Q2: Why is the endo product the major isomer in the Diels-Alder reaction? A2: The preferential formation of the endo adduct is a classic example of kinetic control in Diels-Alder reactions, as described by the Alder-endo rule.[1] This preference is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile (p-benzoquinone) in the transition state.

Q3: Can this reaction be performed in "green" solvents? A3: Yes. In fact, studies have shown that Diels-Alder reactions between cyclopentadiene and p-benzoquinone can proceed with excellent yields (83-97%) in water, often exceeding those in traditional organic solvents.[2][3][4] The hydrophobic effect can help drive the association of the reactants, accelerating the cycloaddition.[4]

Q4: What are the common impurities I should expect? A4: Common impurities include unreacted p-benzoquinone, dicyclopentadiene, and potentially the exo-isomer of the Diels-Alder adduct. If the reaction mixture is exposed to air and light for extended periods, side products from the oxidation or polymerization of reactants and products can also form.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Issue 1: Very low or no yield of the Diels-Alder adduct.

| Symptom | Potential Cause | Recommended Solution & Explanation |

| Reaction mixture shows mostly starting materials by TLC/NMR. | Ineffective Cyclopentadiene Monomer: The most common cause is using aged cyclopentadiene that has dimerized back to dicyclopentadiene. | Action: "Crack" dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene (b.p. 40-42 °C) via fractional distillation. Use the freshly distilled monomer immediately and keep it cold (in a dry ice/acetone bath) to prevent re-dimerization. |

| A complex mixture of unidentified products is formed. | Decomposition of p-Benzoquinone: p-Benzoquinone is sensitive to light and can decompose or polymerize, especially under prolonged heating or in the presence of impurities. | Action: Use high-purity, fresh p-benzoquinone. Store it in a dark, cool place. During the reaction, protect the flask from direct light by wrapping it in aluminum foil. |